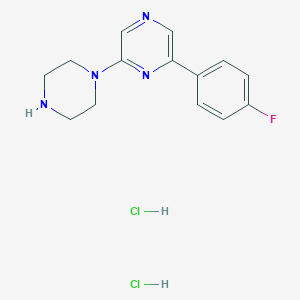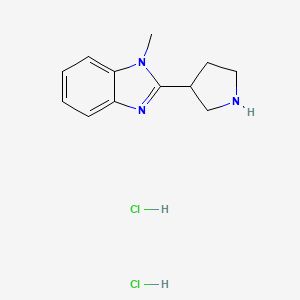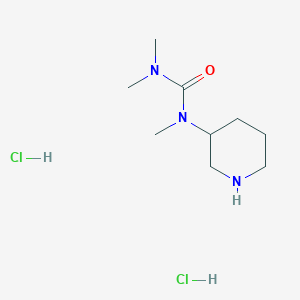![molecular formula C17H22N6 B6456845 2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549041-70-3](/img/structure/B6456845.png)
2-cyclopropyl-4,5-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . They are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds . They are also reported to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves various synthetic approaches . These approaches are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is diverse and complex. They are classified according to the type of bond linking the substituent to the core heterocycle .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidine derivatives are diverse and complex. For example, a Diels–Alder reaction between key intermediates can lead to the formation of correspondent compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives vary widely. For example, one derivative, ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate, is a yellow solid with a melting point of 210–211 °C .
作用機序
The exact mechanism of action of CPPD is not fully understood, though it is believed that it works by modulating the activity of certain enzymes and receptors. It has been shown to interact with several different types of enzymes, including cytochrome P450 enzymes, as well as several different types of receptors, including G-protein coupled receptors. Additionally, it is believed to interact with certain hormones and neurotransmitters, as well as certain proteins.
Biochemical and Physiological Effects
CPPD has been found to possess several unique biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450 enzymes, as well as an inhibitory effect on the activity of certain receptors, such as G-protein coupled receptors. Additionally, it has been found to have an inhibitory effect on the activity of certain hormones and neurotransmitters, as well as an inhibitory effect on the activity of certain proteins.
実験室実験の利点と制限
CPPD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is not commercially available. Additionally, it has been found to possess several unique biochemical and physiological effects, making it a useful tool for research in the fields of biochemistry and physiology. However, it is important to note that CPPD is not approved for human use and should only be used for strictly laboratory purposes.
将来の方向性
There are several potential future directions for research involving CPPD. One potential direction is to further investigate its mechanism of action and its ability to modulate the activity of certain enzymes and receptors. Additionally, further research could be conducted to explore its potential therapeutic uses in the treatment of certain diseases and conditions. Additionally, further research could be conducted to explore its ability to interact with certain hormones and neurotransmitters, as well as its ability to interact with certain proteins. Finally, further research could be conducted to explore its potential applications in drug development and drug delivery.
合成法
The synthesis of CPPD is relatively straightforward, though it is important to note that it is not commercially available. CPPD is synthesized from 4-methylpiperazine and 2-cyclopropyl-4,5-dimethyl-6-pyrimidinol. The reaction involves the condensation of 4-methylpiperazine and 2-cyclopropyl-4,5-dimethyl-6-pyrimidinol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of around 100°C for about two hours. The resulting product is a white crystalline solid with a melting point of around 200°C.
科学的研究の応用
CPPD has been used in a variety of scientific research applications, including studies of its mechanism of action, biochemical and physiological effects, and potential therapeutic uses. It has been used to study the effects of certain drugs on the central nervous system, as well as its ability to modulate the activity of certain enzymes and receptors. Additionally, it has been used in studies of its ability to modulate the activity of certain hormones and neurotransmitters, as well as its ability to interact with certain proteins.
Safety and Hazards
特性
IUPAC Name |
2-cyclopropyl-4,5-dimethyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-13(2)20-15(14-4-5-14)21-16(12)22-8-10-23(11-9-22)17-18-6-3-7-19-17/h3,6-7,14H,4-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIYADJXOPYVRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC=N3)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)

![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)
![1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B6456802.png)
![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)

![(2-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456825.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456835.png)
![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)
![1-methyl-4-{[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6456851.png)
![4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456860.png)
![2,4,5-trimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456868.png)
